molecular formula C20H34O B13434765 Geranylgeraniol-13C4

Geranylgeraniol-13C4

Katalognummer: B13434765
Molekulargewicht: 294.45 g/mol
InChI-Schlüssel: OJISWRZIEWCUBN-HYZWDYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Geranylgeraniol-13C4 is a labeled analog of geranylgeraniol, a diterpenoid alcohol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed tracking and analysis in metabolic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Geranylgeraniol-13C4 typically involves the incorporation of carbon-13 isotopes into the geranylgeraniol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the isoprenoid biosynthetic pathway. One common method involves the use of labeled acetoacetate dianion for stereoselective isoprenoid chain extension .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and quality control to meet the standards required for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

Geranylgeraniol-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

Major products formed from these reactions include geranylgeranyl pyrophosphate, geranylgeranyl acetate, and other modified isoprenoid compounds. These products are valuable intermediates in the synthesis of vitamins, hormones, and other biologically active molecules .

Wirkmechanismus

Geranylgeraniol-13C4 exerts its effects through several molecular targets and pathways. One key mechanism involves the activation of adenylate cyclase via cAMP/PKA signaling, which enhances the production of testosterone and progesterone in testis-derived cells . This pathway is crucial for regulating various physiological processes, including steroidogenesis and hormone production.

Vergleich Mit ähnlichen Verbindungen

Geranylgeraniol-13C4 can be compared with other similar compounds, such as:

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies, providing valuable insights into metabolic pathways and molecular mechanisms.

Eigenschaften

Molekularformel

C20H34O

Molekulargewicht

294.45 g/mol

IUPAC-Name

(2E,6E,10E)-3,7,11,15-tetramethyl(1,2,3,4-13C4)hexadeca-2,6,10,14-tetraen-1-ol

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i14+1,15+1,16+1,20+1

InChI-Schlüssel

OJISWRZIEWCUBN-HYZWDYFKSA-N

Isomerische SMILES

CC(=CCC/C(=C/CC/C(=C/C[13CH2]/[13C](=[13CH]/[13CH2]O)/C)/C)/C)C

Kanonische SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.